molecular formula C6H20O22Sm2 B8022794 Samarium(III) Oxalate Decahydrate

Samarium(III) Oxalate Decahydrate

Cat. No.: B8022794
M. Wt: 744.9 g/mol
InChI Key: OWHJQQGNNKFZQL-UHFFFAOYSA-H
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Description

Samarium(III) Oxalate Decahydrate is an inorganic compound composed of samarium and oxalic acid with the chemical formula Sm₂(C₂O₄)₃·10H₂O. This compound forms yellow crystalline hydrates and is insoluble in water . It is part of the rare earth metal oxalates and is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Samarium(III) Oxalate Decahydrate can be synthesized through the precipitation of soluble samarium salts with oxalic acid. One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution . The reaction typically proceeds as follows: [ \text{2 Sm(NO}_3\text{)}_3 + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Sm}_2(\text{C}_2\text{O}_4)_3 + 6 \text{HNO}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale precipitation processes. The samarium salts are dissolved in water, and oxalic acid is added to precipitate the oxalate. The resulting precipitate is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Samarium(III) Oxalate Decahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which Samarium(III) Oxalate Decahydrate exerts its effects is primarily related to its ability to decompose into samarium oxide. Samarium oxide has notable catalytic properties and can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the form of samarium being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Samarium(III) Oxalate Decahydrate is unique due to its specific thermal decomposition properties and its applications in producing high-purity samarium oxide. Its distinct yellow crystalline form also sets it apart from other rare earth oxalates .

Properties

IUPAC Name

oxalate;samarium(3+);decahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.10H2O.2Sm/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHJQQGNNKFZQL-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Sm+3].[Sm+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20O22Sm2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samarium(III) Oxalate Decahydrate
Reactant of Route 2
Samarium(III) Oxalate Decahydrate
Reactant of Route 3
Samarium(III) Oxalate Decahydrate
Reactant of Route 4
Samarium(III) Oxalate Decahydrate

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